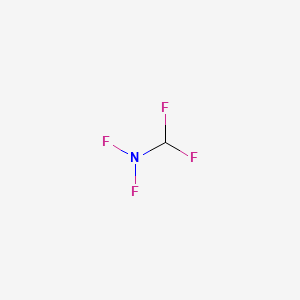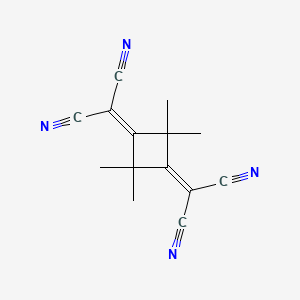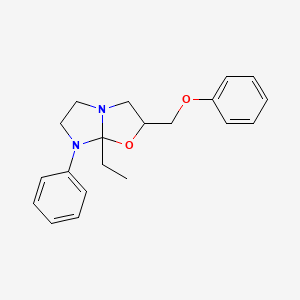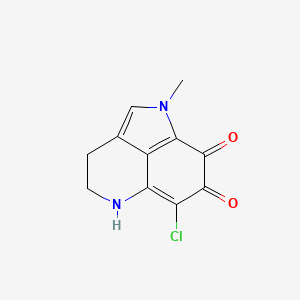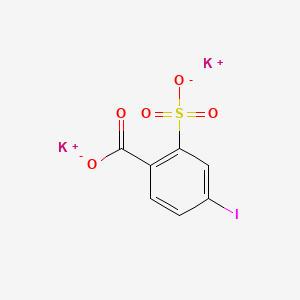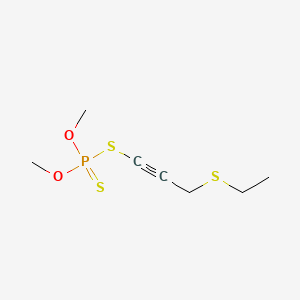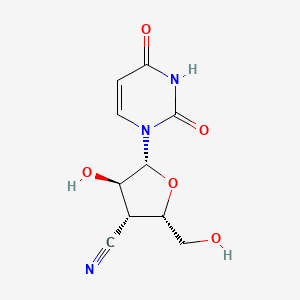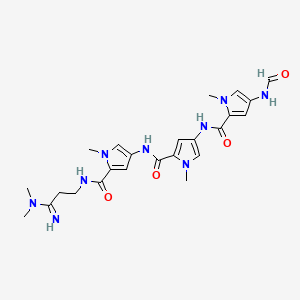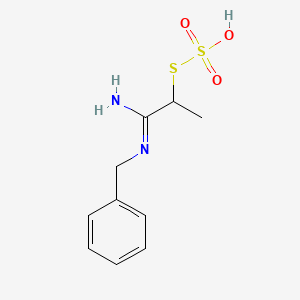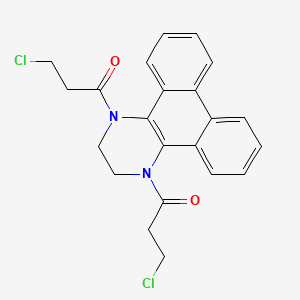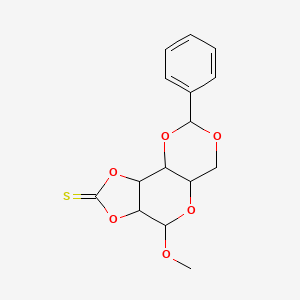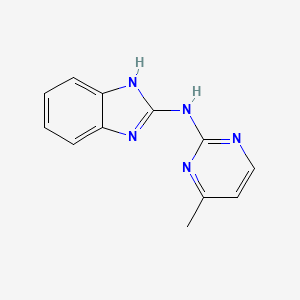
n-(4-Methylpyrimidin-2-yl)-1h-benzimidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 67303 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NSC 67303 involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of a core structure through a series of condensation reactions. Subsequent steps may include various functional group modifications, such as hydroxylation, methylation, or acetylation, to achieve the desired chemical structure. The reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the purity and yield of the final product.
Industrial Production Methods
In an industrial setting, the production of NSC 67303 is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and automated processes to maintain consistency and quality. The industrial production methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
NSC 67303 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 67303 include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from the reactions of NSC 67303 depend on the specific reaction conditions and reagents used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds
Aplicaciones Científicas De Investigación
NSC 67303 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: NSC 67303 is studied for its potential effects on biological systems, including its interactions with proteins, enzymes, and cellular pathways.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to modulate biological targets and pathways involved in disease processes.
Industry: NSC 67303 is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of NSC 67303 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 67303 is used. For example, in medicinal chemistry, the compound may inhibit or activate specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
NSC 67303 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 67303 but has different biological activities.
NSC 181339-01: Another compound used in medicinal chemistry, it has distinct properties and applications compared to NSC 67303.
The uniqueness of NSC 67303 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research and industrial applications.
Propiedades
Número CAS |
6967-55-1 |
|---|---|
Fórmula molecular |
C12H11N5 |
Peso molecular |
225.25 g/mol |
Nombre IUPAC |
N-(4-methylpyrimidin-2-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C12H11N5/c1-8-6-7-13-11(14-8)17-12-15-9-4-2-3-5-10(9)16-12/h2-7H,1H3,(H2,13,14,15,16,17) |
Clave InChI |
SJVBZTHEVJPABX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1)NC2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


